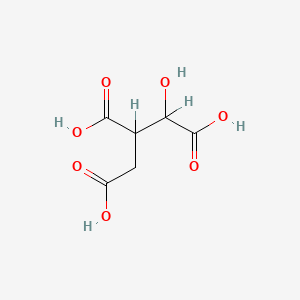

イソクエン酸

概要

説明

イソクエン酸は、クエン酸の構造異性体であるトリカルボン酸ですイソクエン酸は、柑橘類によく見られ、果実製品の真偽性と品質を検出するためのマーカーとして使用されます .

2. 製法

合成経路と反応条件: イソクエン酸は、アコニターゼ酵素を用いてクエン酸を異性化することにより合成できます。 この反応は、クエン酸の脱水によってシスアコニット酸を生成し、その後再水和してイソクエン酸を生成します .

工業的生産方法: イソクエン酸を工業的に生産するための最も効率的な方法の1つは、ヤロウイア・リポリティカ酵母を使用する方法です。この酵母は、菜種油やエタノール産業廃棄物など、さまざまな炭素源からイソクエン酸を生成できます。 製造プロセスには、発酵、細胞分離、清澄化、濃縮、酸性化、結晶化が含まれ、高純度のイソクエン酸が得られます .

反応の種類:

酸化: イソクエン酸は、オキサロコハク酸を生成するために酸化され、その後、脱炭酸されてα-ケトグルタル酸を生成します。

一般的な試薬と条件:

酸化: イソクエン酸デヒドロゲナーゼ酵素と補因子としてのNADP+.

還元: アコニターゼ酵素と水.

置換: 目的の置換に応じて、さまざまな化学試薬.

主要な生成物:

酸化: α-ケトグルタル酸.

還元: イソクエン酸.

置換: さまざまな置換イソクエン酸.

4. 科学研究への応用

イソクエン酸は、科学研究において幅広い用途を持っています:

科学的研究の応用

Isocitric acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration.

Medicine: Has been shown to have pharmaceutical and therapeutic effects, including the treatment of iron-deficient anemia and potential use in treating Parkinson’s disease

Industry: Used as a marker to detect the authenticity and quality of fruit products, especially citrus juices.

作用機序

イソクエン酸は、主にクエン酸サイクルにおける役割を通じてその効果を発揮します。アコニターゼ酵素の助けを借りてクエン酸から形成され、イソクエン酸デヒドロゲナーゼによって作用してα-ケトグルタル酸を生成します。 この反応は、好気性生物におけるATPの形でのエネルギー生産に不可欠です .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Isocitric acid is a key intermediate in the citric acid cycle, where it is formed from citrate through the action of the enzyme aconitase. The isocitrate anion is then acted upon by isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutarate . This reaction is crucial for the production of NADH, which is used in the electron transport chain to generate ATP. Isocitric acid interacts with several enzymes, including aconitase and isocitrate dehydrogenase, playing a vital role in energy production and metabolic regulation .

Cellular Effects

Isocitric acid influences various cellular processes, including energy production, detoxification, and cellular signaling. It is involved in the removal of toxic ammonia and the production of energy in the mitochondria . High levels of isocitric acid can indicate ammonia toxicity, which can lead to disturbances in neurological function and loss of organ reserve . Additionally, isocitric acid has been shown to have antioxidant properties, protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, isocitric acid exerts its effects through its interactions with specific enzymes in the citric acid cycle. The enzyme aconitase converts citrate to isocitric acid, which is then acted upon by isocitrate dehydrogenase to produce alpha-ketoglutarate . This reaction is coupled with the reduction of NAD+ to NADH, which is essential for ATP production in the electron transport chain . Isocitric acid also plays a role in regulating the activity of these enzymes, ensuring efficient energy production and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocitric acid can vary over time. Isocitric acid is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, isocitric acid can degrade, leading to changes in its concentration and effects on cellular function . Long-term studies have shown that isocitric acid can influence cellular metabolism and gene expression, with potential implications for disease treatment and prevention .

Dosage Effects in Animal Models

The effects of isocitric acid in animal models can vary depending on the dosage. At low doses, isocitric acid has been shown to have beneficial effects, such as improving energy production and reducing oxidative stress . At high doses, isocitric acid can have toxic effects, leading to metabolic acidosis and disturbances in cellular function . Studies have also shown that isocitric acid can be used to treat conditions such as iron-deficient anemia and Parkinson’s disease .

Metabolic Pathways

Isocitric acid is involved in several metabolic pathways, including the citric acid cycle and the glyoxylate cycle . In the citric acid cycle, isocitric acid is converted to alpha-ketoglutarate by isocitrate dehydrogenase, producing NADH in the process . In the glyoxylate cycle, isocitric acid is cleaved by isocitrate lyase to produce succinate and glyoxylate . These pathways are essential for energy production and metabolic regulation in cells .

Transport and Distribution

Isocitric acid is transported and distributed within cells and tissues through specific transporters and binding proteins . In the mitochondria, isocitric acid is transported by the mitochondrial carrier proteins, which facilitate its movement across the mitochondrial membrane . This transport is essential for the proper functioning of the citric acid cycle and energy production in cells .

Subcellular Localization

Isocitric acid is primarily localized in the mitochondria, where it participates in the citric acid cycle . The subcellular localization of isocitric acid is determined by the presence of targeting signals and post-translational modifications that direct it to the mitochondria . This localization is crucial for its role in energy production and metabolic regulation in cells .

準備方法

Synthetic Routes and Reaction Conditions: Isocitric acid can be synthesized through the isomerization of citric acid using the enzyme aconitase. This reaction involves the dehydration of citric acid to form cis-aconitate, followed by rehydration to produce isocitric acid .

Industrial Production Methods: One of the most efficient methods for industrial production of isocitric acid involves the use of the yeast Yarrowia lipolytica. This yeast can produce isocitric acid from various carbon sources, including rapeseed oil and ethanol industry waste. The production process includes fermentation, cell separation, clarification, concentration, acidification, and crystallization to obtain high-purity isocitric acid .

Types of Reactions:

Oxidation: Isocitric acid undergoes oxidation to form oxalosuccinic acid, which is then decarboxylated to form alpha-ketoglutaric acid.

Reduction: Isocitric acid can be reduced to form isocitrate, which is a key intermediate in the citric acid cycle.

Substitution: Isocitric acid can undergo substitution reactions where one of its carboxyl groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: The enzyme isocitrate dehydrogenase and NADP+ as a cofactor.

Reduction: The enzyme aconitase and water.

Substitution: Various chemical reagents depending on the desired substitution.

Major Products:

Oxidation: Alpha-ketoglutaric acid.

Reduction: Isocitrate.

Substitution: Various substituted isocitrates.

類似化合物との比較

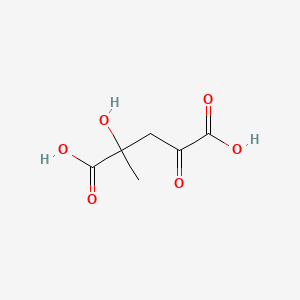

イソクエン酸は、どちらもトリカルボン酸であるため、クエン酸と構造的に似ています。 それらはヒドロキシル基の位置が異なります。この構造の違いは、クエン酸サイクルにおける異なる役割につながります。 クエン酸はサイクルの出発点であるのに対し、イソクエン酸はクエン酸の異性化によって生成される中間体です .

類似化合物:

クエン酸: クエン酸サイクルの出発点であるトリカルボン酸.

α-ケトグルタル酸: イソクエン酸の酸化によって生成されるクエン酸サイクルの重要な中間体.

リンゴ酸: クエン酸サイクルの別の中間体.

イソクエン酸は、クエン酸サイクルにおける中間体としての独自の役割と、科学研究におけるさまざまな用途により、重要な関心の対象となる化合物です。

特性

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-73-6 (tri-hydrochloride salt) | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861871 | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

466 mg/mL | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

320-77-4 | |

| Record name | Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isocitric acid, and what is its role in the citric acid cycle?

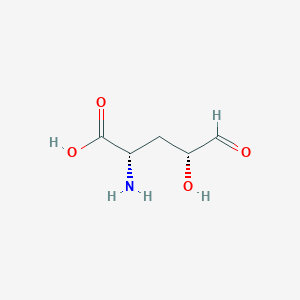

A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []

Q2: How does the availability of isocitric acid affect citric acid production in yeast?

A2: In yeasts like Yarrowia lipolytica, isocitric acid is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor isocitric acid production, while certain mutant strains predominantly produce citric acid. [, ]

Q3: What is the significance of the ratio between citric acid and isocitric acid in fruit juices?

A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]

Q4: What is the molecular formula and weight of isocitric acid?

A4: The molecular formula of isocitric acid is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]

Q5: How can the different isomers of isocitric acid be separated?

A5: Separating isocitric acid isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []

Q6: How does the presence of citrate affect the measurement of isocitric acid?

A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of isocitric acid. [, ] This interference necessitates careful consideration when using polarimetric methods to determine isocitric acid concentrations, especially in samples containing both acids. [, ]

Q7: What factors influence the production of isocitric acid by Yarrowia lipolytica?

A7: Several factors affect the production of isocitric acid by Yarrowia lipolytica, including:

- Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]

- Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]

- pH: pH influences the ratio of citric acid to isocitric acid produced. [, ]

- Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in isocitric acid synthesis. [, ]

- Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor isocitric acid production. []

Q8: What are the potential applications of isocitric acid?

A8: Isocitric acid has potential applications in various sectors, including:

- Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]

- Pharmaceuticals: Emerging research highlights isocitric acid's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]

- Chemical Synthesis: As a chiral building block, isocitric acid holds promise as a starting material for synthesizing various compounds. []

Q9: How is isocitric acid typically analyzed and quantified?

A9: Several analytical techniques are employed for the analysis and quantification of isocitric acid, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify isocitric acid, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]

- Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of isocitric acid. [, , ]

- Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of isocitric acid enantiomers. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing isocitric acid, even in the presence of high concentrations of citric acid. []

Q10: Why is it important to control and assure the quality of isocitric acid in its various applications?

A11: Ensuring the quality and purity of isocitric acid is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。